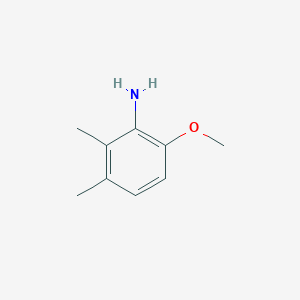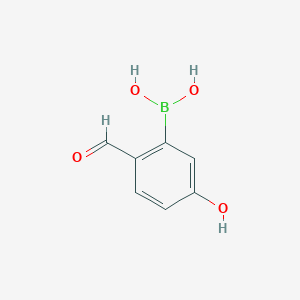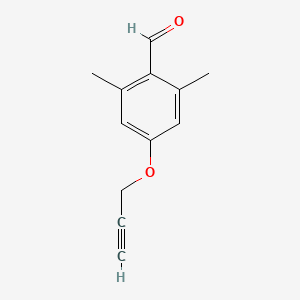
2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid is a heterocyclic aromatic compound that features a benzoxazole core with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 6. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid typically involves the condensation of 2-aminophenol with various aldehydes or acids under different reaction conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) under reflux conditions . This reaction yields the benzoxazole core, which can then be further functionalized to introduce the carboxylic acid group at position 6.
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of metal catalysts, ionic liquid catalysts, and nanocatalysts to enhance the efficiency and yield of the reactions. The choice of catalyst and reaction conditions can significantly impact the overall yield and purity of the final product .
化学反応の分析
Types of Reactions
2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require specific temperatures and pressures to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups .
科学的研究の応用
2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzoxazole core allows for efficient interaction with biological targets through π-π stacking or π-cation interactions with host molecules. The oxygen and nitrogen atoms in the oxazole moiety can act as hydrogen bond acceptors, facilitating non-covalent interactions with proteins and other biomolecules .
類似化合物との比較
Similar Compounds
Similar compounds to 2,4-Dimethyl-1,3-benzoxazole-6-carboxylic acid include other benzoxazole derivatives such as:
- 2-Methyl-1,3-benzoxazole-6-carboxylic acid
- 2,4-Dimethyl-1,3-benzoxazole-5-carboxylic acid
- 2,4-Dimethyl-1,3-benzoxazole-7-carboxylic acid
Uniqueness
What sets this compound apart from its analogs is the specific positioning of the carboxylic acid group at position 6, which can influence its biological activity and chemical reactivity. This unique structure allows for distinct interactions with biological targets and can lead to different pharmacological profiles compared to other benzoxazole derivatives .
特性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC名 |
2,4-dimethyl-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-5-3-7(10(12)13)4-8-9(5)11-6(2)14-8/h3-4H,1-2H3,(H,12,13) |
InChIキー |
DFQDSBJZLVTVQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1N=C(O2)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


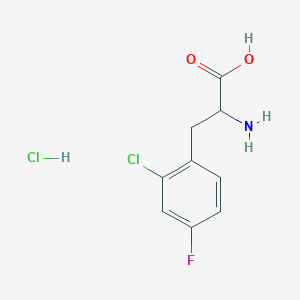
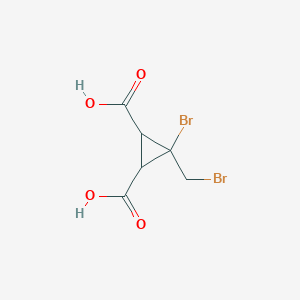
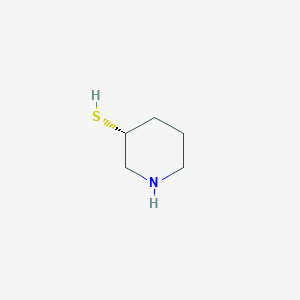

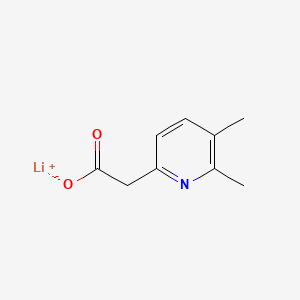


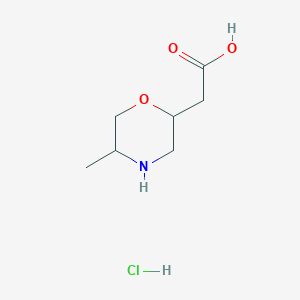
![[1-(2-methyl-1,3-benzothiazol-6-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13467875.png)
